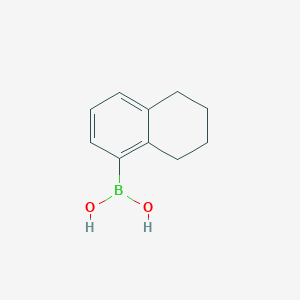

5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives of 5,6,7,8-tetrahydronaphthalene has been explored in various studies. One approach involved starting from (5,6,7,8-tetrahydronaphthalen-2-yl)oxyacetic acid to synthesize triazoles and triazolothiadiazines, which were then tested for analgesic activity . Another study described the synthesis of polyfunctionally substituted derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties. This process began with 2-acetyl-5,6,7,8-tetrahydronaphthalene reacting with different aromatic aldehydes, followed by several steps to produce a variety of derivatives, including aminomethylenemalonate and pyrazolopyridine derivatives . Additionally, a one-step procedure was developed for the synthesis of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol and its derivatives, which could be obtained in multigram quantities .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various analytical techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and mass spectral studies were employed to confirm the chemical structures of the triazoles and triazolothiadiazines . The detailed structural analysis is crucial for understanding the relationship between the structure of these compounds and their biological activities.

Chemical Reactions Analysis

The studies demonstrate a range of chemical reactions utilized to synthesize different derivatives of 5,6,7,8-tetrahydronaphthalene. These reactions include condensation, cyclization, hydrazinolysis, and chlorination, among others. For instance, the synthesis of pyrazolopyridine derivatives involved condensation with hydrazine hydrate . Cyclization reactions were also used to create complex structures such as the pyridopyrazolo[1,5-a]pyrimidine derivative . These reactions showcase the versatility of 5,6,7,8-tetrahydronaphthalene as a starting material for synthesizing a wide array of chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their structural characteristics and the results of the biological activity tests. For example, some of the triazoles and triazolothiadiazines exhibited promising analgesic activity, indicating their potential as pain-relieving agents . The antioxidant activity evaluation of the newly synthesized compounds, particularly the pyrazolopyridine derivative, showed scavenging potency higher than that of ascorbic acid, suggesting their potential as antioxidant agents . The tumor inhibitory activity screening revealed that certain derivatives had promising potency against liver cancer cells, indicating their potential application in cancer therapy .

Safety And Hazards

properties

IUPAC Name |

5,6,7,8-tetrahydronaphthalen-1-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7,12-13H,1-2,4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWLFSUJMPKCKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2CCCCC2=CC=C1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629658 |

Source

|

| Record name | 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid | |

CAS RN |

371765-41-2 |

Source

|

| Record name | 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5,6,7,8-tetrahydronaphthalen-1-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)

![3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1322953.png)